
4-Chloroquinoline-8-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroquinoline-8-sulfonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are used in various medicinal and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline-8-sulfonic acid typically involves the sulfonation of 4-chloroquinoline. One common method is the reaction of 4-chloroquinoline with sulfuric acid, which introduces the sulfonic acid group at the 8-position of the quinoline ring . This reaction is usually carried out under controlled temperature conditions to ensure the selective sulfonation of the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloroquinoline-8-sulfonic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Electrophilic substitution: The sulfonic acid group can participate in electrophilic substitution reactions.
Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Electrophilic substitution: Reagents such as halogens and nitro compounds can be used.
Oxidation and reduction: Reagents like potassium permanganate and hydrogen gas can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-aminoquinoline-8-sulfonic acid .
Applications De Recherche Scientifique
4-Chloroquinoline-8-sulfonic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloroquinoline-8-sulfonic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Chloroquinoline: Lacks the sulfonic acid group but retains the chloro substituent.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a sulfonic acid group
Uniqueness
4-Chloroquinoline-8-sulfonic acid is unique due to the presence of both the chloro and sulfonic acid groups, which confer distinct chemical reactivity and biological properties. The sulfonic acid group enhances the compound’s solubility and potential for interaction with biological targets, making it a valuable intermediate in the synthesis of various bioactive compounds .
Propriétés
Numéro CAS |
71331-01-6 |
|---|---|
Formule moléculaire |
C9H6ClNO3S |
Poids moléculaire |
243.67 g/mol |
Nom IUPAC |
4-chloroquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6ClNO3S/c10-7-4-5-11-9-6(7)2-1-3-8(9)15(12,13)14/h1-5H,(H,12,13,14) |
Clé InChI |
KKMLFIIWFSHIEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



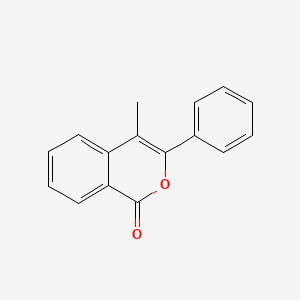

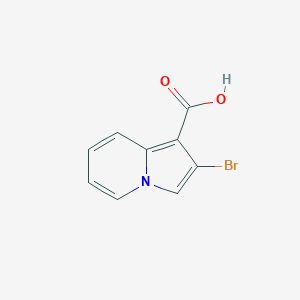
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
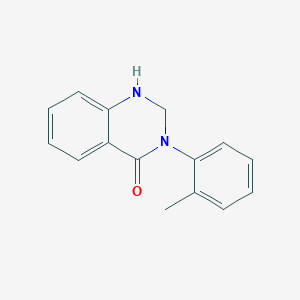
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

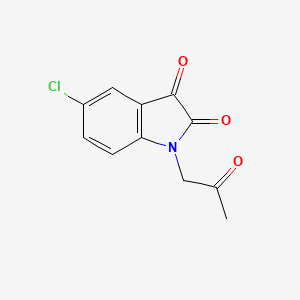
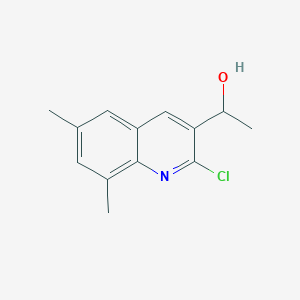
![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
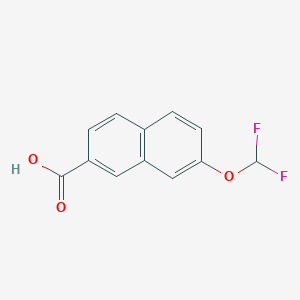
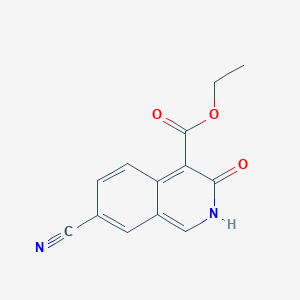
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
